Griseoviridin

描述

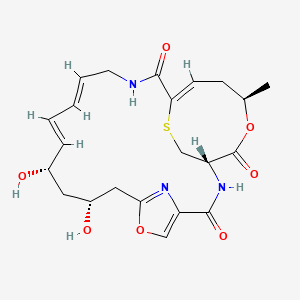

Griseoviridin is a natural product belonging to the A-type streptogramin antibiotics. It is biosynthesized by the actinomycete Streptomyces griseoviridis. This compound exhibits broad-spectrum antibacterial activity and is particularly effective against multi-drug resistant microorganisms. This compound is characterized by its unique structure, which includes a 23-membered macrocycle, an embedded oxazole motif, and a macrolactone with a distinctive ene-thiol linkage .

准备方法

Synthetic Routes and Reaction Conditions: Griseoviridin is primarily produced through biosynthesis by Streptomyces griseoviridis. The biosynthetic pathway involves a distinct 105 kb biosynthetic gene cluster that encodes the necessary enzymes and transporters for its production. Key enzymes include polyketide synthases and non-ribosomal peptide synthetases, which facilitate the assembly of the complex structure of this compound .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces griseoviridis under controlled conditions. Optimization of fermentation parameters, such as nutrient composition, pH, temperature, and aeration, is crucial for maximizing yield. Genetic engineering techniques, such as overexpression of transporter genes like SgvT1 and SgvT2, have been employed to enhance the production of this compound .

化学反应分析

Types of Reactions: Griseoviridin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the formation of a carbon-sulfur bond, which is catalyzed by the cytochrome P450 enzyme SgvP. This enzyme plays a critical role in the late-stage biosynthesis of this compound .

Common Reagents and Conditions:

Oxidation: Cytochrome P450 enzymes are commonly used for oxidation reactions, introducing hydroxyl groups into the molecule.

Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide.

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced forms of this compound, and substituted analogs with modified functional groups .

科学研究应用

Griseoviridin has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying complex biosynthetic pathways and enzyme-catalyzed reactions.

Biology: this compound is used to investigate the mechanisms of antibiotic resistance and the interactions between antibiotics and bacterial ribosomes.

Medicine: Due to its potent antibacterial activity, this compound is explored as a potential therapeutic agent for treating infections caused by multi-drug resistant bacteria.

Industry: It is utilized in the development of new antibiotics and as a lead compound for drug discovery

作用机制

Griseoviridin exerts its antibacterial effects by binding to the 50S subunit of the bacterial ribosome. It specifically targets the A site, preventing the formation of peptide bonds during protein synthesis. This inhibition of protein elongation ultimately leads to the cessation of bacterial growth. The synergistic action of this compound with other antibiotics, such as viridogrisein, enhances its antibacterial efficacy .

相似化合物的比较

Griseoviridin is often compared with other streptogramin antibiotics, such as:

Viridogrisein (Etamycin): Another streptogramin produced by Streptomyces griseoviridis, which works synergistically with this compound.

Nosiheptide: A similar compound with potent antibacterial activity against Mycobacterium avium complex.

Pristinamycin: A streptogramin antibiotic used clinically for treating bacterial infections.

Uniqueness: this compound’s unique structure, particularly its ene-thiol linkage and embedded oxazole motif, distinguishes it from other streptogramins. Its ability to work synergistically with viridogrisein further enhances its therapeutic potential .

属性

IUPAC Name |

(1S,9R,11S,12E,14E,19Z,22R)-9,11-dihydroxy-22-methyl-6,23-dioxa-26-thia-2,17,27-triazatricyclo[17.5.2.14,7]heptacosa-4,7(27),12,14,19-pentaene-3,18,24-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O7S/c1-13-6-7-18-21(29)23-8-4-2-3-5-14(26)9-15(27)10-19-24-16(11-31-19)20(28)25-17(12-33-18)22(30)32-13/h2-5,7,11,13-15,17,26-27H,6,8-10,12H2,1H3,(H,23,29)(H,25,28)/b4-2+,5-3+,18-7-/t13-,14-,15-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWOXTQWVMFRSE-JCSRQJCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=C2C(=O)NCC=CC=CC(CC(CC3=NC(=CO3)C(=O)NC(CS2)C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C/C=C\2/C(=O)NC/C=C/C=C/[C@H](C[C@H](CC3=NC(=CO3)C(=O)N[C@H](CS2)C(=O)O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53216-90-3 | |

| Record name | Griseoviridin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53216-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Griseoviridin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053216903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GRISEOVIRIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PM4UNE85T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3R,4S)-6-cyano-4-hydroxy-2,2-dimethyl-3,4-dihydrochromen-3-yl]acetamide](/img/structure/B1245020.png)

![dodecyl-[(1S,2S,3R,4S,5S,6R)-2-fluoro-3,4,5,6-tetrahydroxycyclohexyl]oxyphosphinic acid](/img/structure/B1245022.png)

![4-(2-piperazin-1-ylacetyl)-7-[3-(trifluoromethyl)phenyl]-5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1245026.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3R)-4,4-difluoro-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]oxy-12-(3,3-dimethylbutanoyloxy)-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1245027.png)

![(5R)-3-[4-[1-[(2R)-2,3-Dihydroxy-1-oxopropyl]-1,2,3,6-tetrahydro-4-pyridinyl]-3,5-difluorophenyl]-5-[(3-isoxazolyloxy)methyl]-2-oxazolidinone](/img/structure/B1245031.png)

![(2Z,6E)-8-[(1R,3R)-3-[(E)-4-carboxy-3-methylbut-3-enyl]-2,2-dimethyl-4-methylidenecyclohexyl]-6-methyl-2-(4-methylpent-3-enyl)octa-2,6-dienoic acid](/img/structure/B1245033.png)

![trimethyl-[1-[4-[(E)-2-phenylethenyl]phenoxy]propan-2-yl]azanium;iodide](/img/structure/B1245036.png)